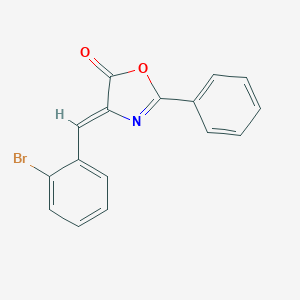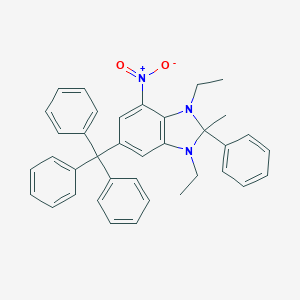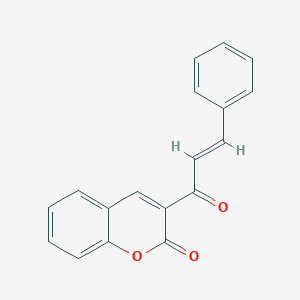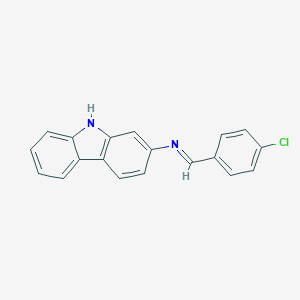![molecular formula C14H19N3S B274336 2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)
2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of benzimidazole derivatives, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell proliferation and survival, such as topoisomerase II and tubulin. It also induces DNA damage and activates the p53 pathway, leading to apoptosis.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to exhibit other biochemical and physiological effects. For example, it has been found to possess antioxidant and anti-inflammatory properties. It also has potential applications in the treatment of neurological disorders such as Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole in lab experiments is its potency and selectivity. It has been shown to exhibit high activity against cancer cells while sparing normal cells. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its therapeutic efficacy.
Orientations Futures
There are several future directions for the research on 2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole. One area of interest is the development of more potent analogs with improved pharmacokinetic properties. Another area is the investigation of its potential applications in combination therapy with other anticancer agents. Additionally, more studies are needed to elucidate its mechanism of action and to explore its potential applications in other areas such as neurodegenerative diseases and inflammation.
Conclusion:
This compound is a promising compound with potential applications in various fields. Its potent antitumor activity and other biochemical and physiological effects make it a valuable candidate for further research. With the development of more potent analogs and a better understanding of its mechanism of action, this compound has the potential to become an important therapeutic agent in the future.
Méthodes De Synthèse
The synthesis of 2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole involves the reaction of 2-mercapto benzimidazole with 1-(2-bromoethyl) piperidine in the presence of a base such as potassium carbonate. The reaction takes place in an appropriate solvent such as dimethylformamide or dimethyl sulfoxide. The product is obtained after purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole has been extensively studied for its potential applications in various fields. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It works by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis.
Propriétés
Formule moléculaire |
C14H19N3S |
|---|---|
Poids moléculaire |
261.39 g/mol |
Nom IUPAC |
2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H19N3S/c1-4-8-17(9-5-1)10-11-18-14-15-12-6-2-3-7-13(12)16-14/h2-3,6-7H,1,4-5,8-11H2,(H,15,16) |
Clé InChI |
ZPVBJQVKTROHQK-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCSC2=NC3=CC=CC=C3N2 |
SMILES canonique |
C1CCN(CC1)CCSC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)


![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)

![(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274264.png)
![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B274267.png)

![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)

![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)

![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)